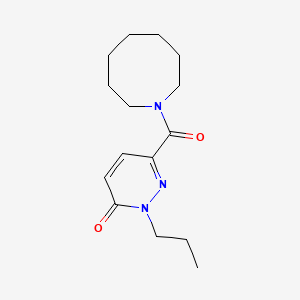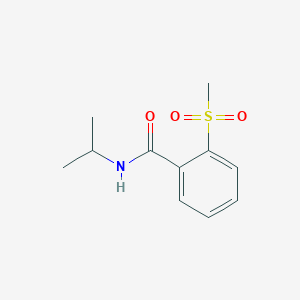
(4-Propylpiperazin-1-yl)-pyridin-2-ylmethanone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(4-Propylpiperazin-1-yl)-pyridin-2-ylmethanone, also known as PPM, is a novel compound that has gained significant attention in the scientific community due to its potential as a pharmacological tool. PPM belongs to the class of piperazine derivatives, which are widely used in medicinal chemistry for their diverse biological activities.
作用机制
The mechanism of action of (4-Propylpiperazin-1-yl)-pyridin-2-ylmethanone is not fully understood, but it is believed to act as a competitive inhibitor of its target proteins. (4-Propylpiperazin-1-yl)-pyridin-2-ylmethanone has a high affinity for its target proteins, which allows it to bind to them with high specificity and selectivity. This binding leads to the inhibition of the target proteins' activity, which results in the desired biological effect.
Biochemical and Physiological Effects
(4-Propylpiperazin-1-yl)-pyridin-2-ylmethanone has been shown to have several biochemical and physiological effects, depending on the target protein and the biological system under investigation. In the dopamine system, (4-Propylpiperazin-1-yl)-pyridin-2-ylmethanone has been shown to reduce the release of dopamine, which can lead to a decrease in addictive behaviors. In cancer cells, (4-Propylpiperazin-1-yl)-pyridin-2-ylmethanone has been shown to induce apoptosis, which is a form of programmed cell death. In Zika virus-infected cells, (4-Propylpiperazin-1-yl)-pyridin-2-ylmethanone has been shown to inhibit viral replication, which can prevent the spread of the virus.
实验室实验的优点和局限性
(4-Propylpiperazin-1-yl)-pyridin-2-ylmethanone has several advantages for lab experiments, including its high purity, good yields, and selectivity for its target proteins. However, (4-Propylpiperazin-1-yl)-pyridin-2-ylmethanone also has some limitations, including its potential toxicity and lack of selectivity for other proteins. Therefore, caution should be taken when using (4-Propylpiperazin-1-yl)-pyridin-2-ylmethanone in lab experiments, and appropriate controls should be used to ensure the specificity of its effects.
未来方向
There are several future directions for the research on (4-Propylpiperazin-1-yl)-pyridin-2-ylmethanone, including the development of more selective and potent derivatives, the investigation of its effects on other biological systems, and the exploration of its potential as a therapeutic agent. Additionally, the use of (4-Propylpiperazin-1-yl)-pyridin-2-ylmethanone in combination with other compounds may enhance its efficacy and reduce its potential toxicity. Overall, the research on (4-Propylpiperazin-1-yl)-pyridin-2-ylmethanone has shown promising results and has the potential to lead to the development of new pharmacological tools and therapeutic agents.
合成方法
(4-Propylpiperazin-1-yl)-pyridin-2-ylmethanone can be synthesized by a simple one-pot reaction of 2-bromo-4'-propyl-[1,1'-biphenyl]-2-carbonitrile and piperazine in the presence of a base and a palladium catalyst. This method yields (4-Propylpiperazin-1-yl)-pyridin-2-ylmethanone in high purity and good yields, making it a suitable candidate for large scale production.
科学研究应用
(4-Propylpiperazin-1-yl)-pyridin-2-ylmethanone has shown promising results in various scientific research areas such as neuroscience, cancer, and infectious diseases. In neuroscience, (4-Propylpiperazin-1-yl)-pyridin-2-ylmethanone has been used as a selective inhibitor of the dopamine D3 receptor, which is implicated in several neuropsychiatric disorders such as addiction and schizophrenia. (4-Propylpiperazin-1-yl)-pyridin-2-ylmethanone has also been shown to inhibit the growth of cancer cells by targeting the oncogenic protein c-Myc. In infectious diseases, (4-Propylpiperazin-1-yl)-pyridin-2-ylmethanone has been used as a potent inhibitor of the Zika virus, which is a major global health concern.
属性
IUPAC Name |
(4-propylpiperazin-1-yl)-pyridin-2-ylmethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19N3O/c1-2-7-15-8-10-16(11-9-15)13(17)12-5-3-4-6-14-12/h3-6H,2,7-11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BYEGUQPJAUZOCU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1CCN(CC1)C(=O)C2=CC=CC=N2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(4-Propylpiperazin-1-yl)-pyridin-2-ylmethanone | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-(propan-2-yl)imidazo[1,2-a]pyridine-2-carboxamide](/img/structure/B7499992.png)

![Imidazo[1,2-a]pyridin-2-yl(pyrrolidin-1-yl)methanone](/img/structure/B7500011.png)

![N-[(5-bromothiophen-2-yl)methyl]-N-methylcyclobutanecarboxamide](/img/structure/B7500019.png)





![N-[(5-chlorothiophen-2-yl)methyl]-N,2,2-trimethylpropanamide](/img/structure/B7500055.png)


